molecular formula C9H9BrO2 B083933 4-(Bromomethyl)phenylacetic acid CAS No. 13737-36-5

4-(Bromomethyl)phenylacetic acid

Cat. No. B083933
CAS RN: 13737-36-5
M. Wt: 229.07 g/mol
InChI Key: WCOCCXZFEJGHTC-UHFFFAOYSA-N
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Patent
US08895570B2

Procedure details

To a mixture of p-bromomethylphenylacetic acid (50.0 g, 218 mmol) in MeOH (125 g) and toluene (250 g), was added thionyl chloride (15.6 g) dropwise at 0° C. and stirred for 3 hr. Separately NaHCO3 (33 g, 393 mmol) was dissolved in water (540 g), mixed with toluene (200 g) and cooled to 0° C. The reaction solution described above was added dropwise to the mixture and stirred for 1 hr. The aqueous layer was removed and the organic layer washed with water. The solution was then concentrated under reduced pressure at a temperature below 40° C. to give the subtitle compound as a crude product (58.9 g) used directly in the following reaction. 1H NMR (DMSO-d6) δ 7.37 (d, 2H), 7.34 (d, 2H), 4.62 (s, 2H), 3.73 (s, 2H), 3.63 (s, 3H)
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
125 g
Type
solvent
Reaction Step One
Quantity
250 g
Type
solvent
Reaction Step One
Quantity
15.6 g
Type
reactant
Reaction Step Two
Quantity
33 g
Type
reactant
Reaction Step Three
Name
Quantity
540 g
Type
solvent
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][C:10]([OH:12])=[O:11])=[CH:5][CH:4]=1.S(Cl)(Cl)=O.[C:17]([O-])(O)=O.[Na+]>CO.C1(C)C=CC=CC=1.O>[Br:1][CH2:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][C:10]([O:12][CH3:17])=[O:11])=[CH:7][CH:8]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrCC1=CC=C(C=C1)CC(=O)O
Name
Quantity
125 g
Type
solvent
Smiles
CO
Name
Quantity
250 g
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
15.6 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
33 g
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Name
Quantity
540 g
Type
solvent
Smiles
O
Step Four
Name
Quantity
200 g
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was added dropwise to the mixture
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The aqueous layer was removed
WASH
Type
WASH
Details
the organic layer washed with water
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure at a temperature below 40° C.

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrCC1=CC=C(C=C1)CC(=O)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 58.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.